molecular formula C25H30N2 B13828001 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline

2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline

Cat. No.: B13828001
M. Wt: 358.5 g/mol
InChI Key: RCFUTUXYOJMUBG-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline is a dimeric quinoline derivative characterized by two 2,2,4-trimethyl-1H-quinoline moieties linked via a methylene bridge at the 5-position. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs—particularly glucocorticoid receptor ligands and antimicrobial agents—highlight its possible relevance in medicinal chemistry .

Properties

Molecular Formula

C25H30N2

Molecular Weight

358.5 g/mol

IUPAC Name

2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline

InChI

InChI=1S/C25H30N2/c1-16-14-24(3,4)26-20-11-7-9-18(22(16)20)13-19-10-8-12-21-23(19)17(2)15-25(5,6)27-21/h7-12,14-15,26-27H,13H2,1-6H3

InChI Key

RCFUTUXYOJMUBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=CC=CC(=C12)CC3=C4C(=CC(NC4=CC=C3)(C)C)C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,2-phenylenediamine with acetone in the presence of a catalyst such as treated natural zeolite . This reaction is carried out under solvent-free conditions at 50°C for 2 hours. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2,4-Trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

A276575 (2,5-Dihydro-9-hydroxy-10-methoxy-2,2,4-trimethyl-5-(1-methylcyclohexen-3-yl)-1H-[1]benzopyrano[3,4-f]quinoline)
  • Structural Features: A276575 contains a fused benzopyrano-quinoline system with methoxy and hydroxy substituents. Unlike the target compound, it lacks dimerization but includes a cyclohexenyl group at position 5 .
  • Pharmacological Activity: A276575 is a nonsteroidal glucocorticoid receptor (GR) ligand with high anti-inflammatory activity via repression of IL-6 and prostaglandin E2 production. It exhibits lower trans-activation activity compared to dexamethasone, reducing metabolic side effects .
  • Stereochemical Influence : The (-)-Anti enantiomer of A276575 shows 10–30-fold higher GR affinity than its (+)-counterparts, underscoring the role of stereochemistry in biological activity .
Chloro-Substituted Derivative ()
  • Structural Features : This compound replaces the methoxy group in A276575 with a chlorine atom at position 10.
  • Activity : Chlorination may enhance metabolic stability or alter receptor binding kinetics, though specific data are unavailable .
5-Chloro-4-Hydroxyquinolin-2(1H)-one
  • Structural Features: A simpler quinoline derivative with hydroxy and chloro substituents.
  • Activity : Demonstrates antimicrobial properties, suggesting that chloro and hydroxy groups enhance interactions with bacterial targets .

Structural and Functional Comparison Table

Compound Name (ID) Key Structural Features Pharmacological Activity/Applications
Target Compound Dimeric quinoline with methyl groups at 2,2,4 Unknown (hypothesized anti-inflammatory/antimicrobial)
A276575 () Fused benzopyrano-quinoline with methoxy/hydroxy groups GR ligand: Represses IL-6, PGE2; low trans-activation
(-)-Anti A276575 enantiomer () Stereospecific configuration 10–30× higher GR affinity than (+) enantiomers
Chloro-substituted A276575 derivative () Chlorine at position 10 Potential enhanced stability/selectivity
5-Chloro-4-hydroxyquinolin-2(1H)-one () Monomeric quinoline with Cl and OH groups Antimicrobial activity

Key Differences and Implications

Dimerization vs. Dimerization could also mimic bivalent ligand-receptor interactions, a feature absent in monomeric analogs.

Substituent Effects: Methoxy and hydroxy groups in A276575 contribute to hydrogen bonding, critical for GR binding . The target compound’s methyl groups may favor hydrophobic interactions.

Stereochemistry :

  • The (-)-Anti enantiomer of A276575 highlights the importance of stereochemistry in receptor affinity and selectivity. The target compound’s symmetric structure may reduce stereochemical complexity but limit selectivity .

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